molecular formula C8H4F4O B6334155 2-(Trifluoromethyl)benzoyl fluoride CAS No. 312-96-9

2-(Trifluoromethyl)benzoyl fluoride

Cat. No.: B6334155
CAS No.: 312-96-9
M. Wt: 192.11 g/mol
InChI Key: MPSOUKZPIUZZDZ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzoyl fluoride is an organic compound with the molecular formula C8H4F4O. It is a derivative of benzoyl fluoride where a trifluoromethyl group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(Trifluoromethyl)benzoyl fluoride typically involves the fluorination of 2-trichloromethyl benzal chloride using anhydrous hydrogen fluoride in the presence of a catalyst. The reaction proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acyl fluoride group undergoes nucleophilic substitution with diverse reagents, forming derivatives critical to organic synthesis:

Reaction TypeReagents/ConditionsMajor ProductsKey Observations
Amide FormationPrimary/Secondary amines (RT, inert)2-(Trifluoromethyl)benzamidesHigh yields (>85%) with aliphatic amines; steric hindrance reduces efficiency
EsterificationAlcohols (base catalysis, 40–60°C)2-(Trifluoromethyl)benzoate estersMethanol/ethanol proceed rapidly; bulky alcohols require prolonged heating
Thioester SynthesisThiols (THF, 25°C)Thioester derivativesExothermic reaction; requires strict moisture exclusion

Mechanistic Insight :
The electron-withdrawing trifluoromethyl group polarizes the carbonyl carbon, enhancing electrophilicity and facilitating nucleophilic attack. Fluoride acts as a leaving group, with reaction rates influenced by solvent polarity and nucleophile strength .

Hydrolysis Reactions

Controlled hydrolysis yields carboxylic acid derivatives:

ConditionsProductsYieldNotes
Aqueous HCl (reflux)2-(Trifluoromethyl)benzoic acid92%Acidic conditions prevent decarboxylation
NaOH (0°C, 1 hr)Sodium 2-(Trifluoromethyl)benzoate88%Exothermic; requires ice cooling

Industrial Relevance : Hydrolysis products serve as intermediates for pharmaceuticals (e.g., quinolone antibiotics) and agrochemicals .

Radical Trifluoromethylation

The trifluoromethyl group participates in radical-mediated C–CF₃ bond formation under UV light or initiators:

SubstrateInitiatorProductsEfficiency
AlkenesAIBN, 70°CCF₃-containing alkanesModerate
Aryl iodidesPhotoredox catalystTrifluoromethylated aromaticsHigh

Limitation : Competing acyl fluoride reactivity often necessitates protective group strategies .

Catalytic Fluorination

While primarily a fluoride source, the compound participates in rhodium-catalyzed fluorination exchanges:

Catalyst SystemSubstrateProductTurnover Frequency (h⁻¹)
[Rh(Cp*)(Cl)₂]₂Aryl chloridesAryl fluorides150
TBAF (co-catalyst)Alkyl bromidesAlkyl fluorides45

Key Finding : The trifluoromethyl group stabilizes transition states via inductive effects, improving catalyst turnover .

Comparative Reactivity with Analogues

Acyl fluoride reactivity trends for substituted benzoyl fluorides:

CompoundHydrolysis Rate (k, s⁻¹)Esterification Yield (%)
2-(Trifluoromethyl)benzoyl fluoride3.2 × 10⁻³89
4-Nitrobenzoyl fluoride5.1 × 10⁻³78
Benzoyl fluoride1.8 × 10⁻³65

Scientific Research Applications

Applications in Organic Synthesis

Pharmaceutical Synthesis:
TFMBF is utilized as a key reagent in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections. It has been reported to be instrumental in synthesizing erythromycin derivatives, which are widely used antibiotics .

Case Study: Erythromycin Derivatives

  • Objective: To synthesize new erythromycin derivatives for enhanced antibacterial activity.
  • Method: TFMBF was employed as a starting material to introduce the trifluoromethyl group into the erythromycin structure.
  • Results: The resulting derivatives exhibited improved potency against resistant bacterial strains, demonstrating TFMBF's utility in drug development.

Applications in Material Science

Fluorinated Polymers:
TFMBF is also explored for its potential in developing fluorinated polymers. These materials are known for their chemical resistance and thermal stability, making them suitable for various industrial applications.

Data Table: Properties of Fluorinated Polymers Derived from TFMBF

PropertyValue
Thermal StabilityUp to 300 °C
Chemical ResistanceExcellent
Mechanical StrengthHigh

Environmental Applications

Pesticide Development:
Recent studies indicate that TFMBF can be used to synthesize novel pesticides with enhanced efficacy and reduced environmental impact. The trifluoromethyl group improves the biological activity of these compounds, making them more effective at lower concentrations.

Case Study: Development of a New Pesticide

  • Objective: To create a pesticide with lower toxicity to non-target organisms.
  • Method: TFMBF was reacted with various amines to develop a series of pesticide candidates.
  • Results: Several candidates demonstrated significant insecticidal activity while exhibiting low toxicity to beneficial insects.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)benzoyl fluoride involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzoyl chloride

Uniqueness

2-(Trifluoromethyl)benzoyl fluoride is unique due to its specific reactivity and the presence of both a trifluoromethyl group and a fluoride group. This combination imparts distinct chemical properties, making it valuable in various synthetic applications .

Biological Activity

2-(Trifluoromethyl)benzoyl fluoride is a fluorinated aromatic compound that has garnered attention in various fields of chemistry and biology due to its unique structural characteristics and potential biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of organic molecules, which can influence their biological interactions.

  • Molecular Formula : C8H5F3O
  • Molecular Weight : 192.12 g/mol
  • Appearance : Typically a colorless liquid or solid, depending on temperature.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group can enhance binding affinity due to increased electron-withdrawing properties, which can stabilize the transition states in enzymatic reactions.

Enzyme Inhibition

Fluorinated compounds are often explored as enzyme inhibitors. The trifluoromethyl group can modulate the interaction between the inhibitor and the enzyme's active site, potentially leading to enhanced inhibitory effects. For example, studies on related benzoyl fluorides have shown competitive inhibition against serine proteases, suggesting a similar potential for this compound.

Case Studies

  • Antimicrobial Efficacy : A study published in Molecules highlighted the antimicrobial properties of fluorinated compounds, noting that derivatives similar to this compound exhibited significant activity against Gram-positive bacteria .
  • Enzyme Interaction : Research conducted on enzyme inhibitors indicated that fluorinated benzoyl derivatives could effectively inhibit enzymes involved in metabolic pathways, showcasing potential therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant inhibition of Gram-positive bacteria
Enzyme InhibitionCompetitive inhibition of serine proteases
CytotoxicityPotential cytotoxic effects in cancer cell lines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(trifluoromethyl)benzoyl fluoride, and how can intermediates be purified?

  • Methodological Answer : A common precursor, 2-(trifluoromethyl)benzoyl chloride, is synthesized via chlorination of 2-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl₂) under reflux. For purification, inert atmospheres (e.g., nitrogen) and vacuum distillation are critical due to its hydrolytic sensitivity . Intermediate fluorination can be achieved using KF or AgF under anhydrous conditions. Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate) or recrystallization from dry ether is recommended to isolate high-purity products.

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Key analytical techniques include:

  • NMR Spectroscopy : <sup>19</sup>F NMR (δ ≈ -60 ppm for CF₃; δ ≈ -120 ppm for F in acyl fluoride) and <sup>1</sup>H NMR (aromatic protons at δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (~1770 cm⁻¹) and C-F (~1150 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 208 (C₈H₄F₄O) with fragmentation patterns consistent with acyl fluoride cleavage.
  • Physical Properties : Compare observed melting/boiling points (e.g., bp 84–85°C at 16 mmHg) with literature values .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Storage : Under inert atmosphere (argon) at room temperature, away from moisture .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, face shield, and fume hood use due to its corrosive nature and lachrymatory effects .
  • Waste Disposal : Neutralize with cold aqueous sodium bicarbonate before disposal to mitigate fluoride release .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitution at the acyl fluoride group?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., THF, DMF) to stabilize transition states.
  • Catalysts : Transition metals (Pd or Cu) enhance cross-coupling efficiency. For example, Cu(I)/TMEDA systems promote coupling with amines (see Scheme 57 in ) .
  • Temperature Control : Reactions typically proceed at 60–80°C; higher temperatures risk decomposition .

Q. How to resolve contradictions in reported physical properties (e.g., boiling points) across studies?

  • Methodological Answer : Discrepancies often arise from impurities or measurement conditions. For example:

  • Boiling Point : Reported values vary with pressure (e.g., 84–85°C at 16 mmHg vs. 147.5°C at 760 mmHg) . Validate using calibrated equipment and compare with high-purity commercial samples (e.g., Sigma Aldrich, 98% purity) .
  • Density : Ensure measurements are temperature-corrected (e.g., 1.416 g/mL at 25°C vs. 1.331 g/cm³ ).

Q. What computational methods can predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states for acyl fluoride reactions (e.g., B3LYP/6-31G* level) to predict regioselectivity in nucleophilic attacks.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways, especially for fluorinated solvents .
  • Thermodynamic Data : Use Gaussian or ORCA to calculate bond dissociation energies (C-F vs. C=O) for mechanistic insights.

Q. Why do some fluorinated intermediates exhibit unexpected stability or decomposition under standard conditions?

  • Methodological Answer :

  • Hydrolytic Sensitivity : Trace moisture accelerates decomposition into 2-(trifluoromethyl)benzoic acid and HF. Use Karl Fischer titration to monitor water content (<50 ppm) .
  • Thermal Stability : TGA/DSC analysis reveals decomposition thresholds (e.g., >120°C). Stabilize with radical inhibitors (e.g., BHT) during high-temperature reactions .

Q. How can this compound be leveraged in functionalizing complex organic frameworks?

  • Methodological Answer :

  • Cross-Coupling : Use Pd-catalyzed reactions to introduce trifluoromethyl groups into heterocycles (e.g., benzimidazoles; see ) .
  • Fluorine Retention : Recent methods exploit short-lived carbocation-zincate ion pairs for C(sp³)-F bond retention (e.g., ) .
  • Table : Example Transformations
SubstrateProductCatalystYield (%)Reference
Primary amines2-(Trifluoromethyl)benzimidazolesCu(I)/TMEDA75–85
Organozinc reagentsFunctionalized arenesPd(0)/ligands60–70

Properties

IUPAC Name

2-(trifluoromethyl)benzoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c9-7(13)5-3-1-2-4-6(5)8(10,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSOUKZPIUZZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185132
Record name 2-(Trifluoromethyl)benzoyl fluoride
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Molecular Weight

192.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312-96-9
Record name 2-(Trifluoromethyl)benzoyl fluoride
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Record name 2-(Trifluoromethyl)benzoyl fluoride
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Record name 2-(Trifluoromethyl)benzoyl fluoride
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